
Methyl 4-formamido-3-methoxybenzoate
Vue d'ensemble
Description
Methyl 4-formamido-3-methoxybenzoate is a chemical compound that is structurally related to various benzoate esters, which are often used in pharmaceuticals, cosmetics, and as intermediates in organic synthesis. While the specific compound is not directly mentioned in the provided papers, its structure can be inferred to contain a methoxy group and a formamido substituent on a benzoate ester framework.
Synthesis Analysis
The synthesis of related compounds typically involves condensation reactions, as seen in the synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, which was prepared from methyl 4-bromobenzoate and iso-vanilline . Similarly, the synthesis of methyl 4-formamido-3-methoxybenzoate would likely involve a condensation step, possibly starting from a methoxybenzoate precursor and introducing the formamido group through a suitable amine source and condensing agents.
Molecular Structure Analysis
The molecular structure of related benzoate esters has been determined using X-ray crystallography, as demonstrated for the methyl ester of 3-formyl-4,6-dihydroxy-5-isopropyl-2-methylbenzoic acid . For methyl 4-formamido-3-methoxybenzoate, one could expect similar planarity and potential for intramolecular hydrogen bonding, which would influence its crystal packing and stability.
Chemical Reactions Analysis
Benzoate esters can undergo various substitution reactions, as seen with 4-methoxybenzo[b]thiophene, which underwent bromination, nitration, Vilsmeier–Haack formylation, and Friedel–Crafts acetylation . Methyl 4-formamido-3-methoxybenzoate could potentially participate in similar reactions, with the formamido group influencing the reactivity and directing further substitution.
Physical and Chemical Properties Analysis
The physical properties of benzoate esters, such as melting points and crystal structures, can vary significantly with different substituents, as shown by the polymorphs of methyl paraben . The chemical properties, including reactivity and stability, are influenced by the electronic structure, which can be analyzed through computational methods like Density Functional Theory (DFT) . The thermochemical properties, such as enthalpies of formation and combustion, can be determined experimentally and computationally, providing insight into the stability and potential energy content of the compound .
Applications De Recherche Scientifique
- Summary of the Application: Methyl 4-formamido-3-methoxybenzoate has been studied for its potential anti-cancer properties. It was tested for cytotoxicity against breast cancer cells (MCF-7), cervical cancer cells (HeLA) and NIH/3T3 fibroblasts cells cultures using MTT assay .
- Methods of Application or Experimental Procedures: The compound was isolated from active fractions of Polygonum hydropiper, a plant traditionally known for its cytotoxic effects . The chemical structures of the isolated compounds were confirmed via 1H NMR, 13C NMR, and mass spectrometry . The purified compounds were then tested for cytotoxicity using MTT assay .
- Results or Outcomes: The compound exhibited significant cytotoxicity against HeLA cells with 87.50% lethality at 1 mg/mL concentration and LD50 of 60 µg/mL . It also showed 82.33% cytotoxicity against HeLA cells with LD50 of 160 µg/mL . Moreover, the compound exhibited considerable anti-angiogenic potentials with IC50 of 340 and 500 µg/mL respectively .
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Propriétés
IUPAC Name |
methyl 4-formamido-3-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-14-9-5-7(10(13)15-2)3-4-8(9)11-6-12/h3-6H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCVHNFCUTULQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20630444 | |
| Record name | Methyl 4-formamido-3-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-formamido-3-methoxybenzoate | |
CAS RN |
700834-18-0 | |
| Record name | Methyl 4-formamido-3-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

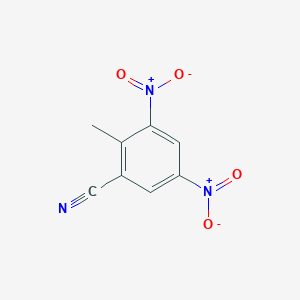
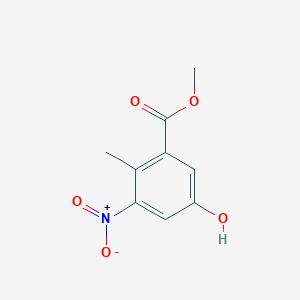

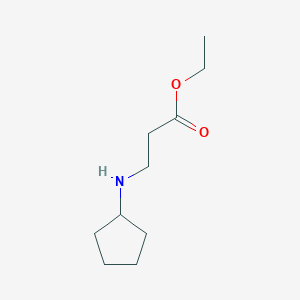

![[2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-yl]-methanol](/img/structure/B1322866.png)

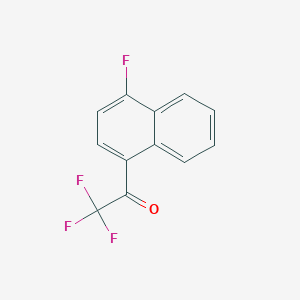
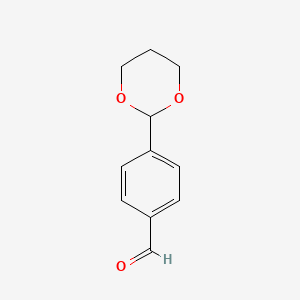
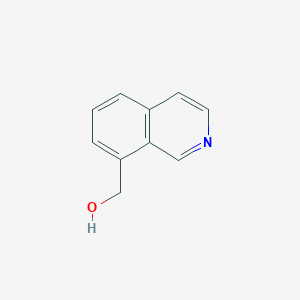



![Benzo[d][1,2,3]thiadiazol-6-amine](/img/structure/B1322888.png)